molecular formula C21H25BF2O5 B8255571 2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8255571
M. Wt: 406.2 g/mol
InChI Key: IMTMYDSNROXZLE-UHFFFAOYSA-N
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Description

2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C21H25BF2O5 and its molecular weight is 406.2 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its structural complexity and the presence of functional groups such as methoxy and difluorophenyl enhance its reactivity and stability in various chemical reactions. This article explores the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₅BF₂O₅
  • Molecular Weight : 406.23 g/mol
  • CAS Number : Not available
  • Structure : Contains a dioxaborolane ring which is crucial for its chemical reactivity.

Interaction Studies

Research indicates that compounds with similar structures often engage in cross-coupling reactions that are significant in drug synthesis. The ability of this compound to react with palladium catalysts may allow it to form stable carbon-carbon bonds critical for constructing complex pharmaceuticals .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique features that may influence biological activity:

Compound NameStructureUnique Features
3-(3,5-Dimethoxybenzyloxy)phenylboronic acidStructureLacks fluorine substitution; simpler structure
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureSimilar dioxaborolane ring; no methoxy groups
2-(3-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureContains benzyloxy instead of dimethoxy; different substitution pattern

The combination of fluorine and methoxy groups in this compound enhances its reactivity compared to other compounds lacking these features .

Case Studies

Current literature lacks extensive case studies directly involving this compound. However, studies on related compounds highlight their potential roles in cancer treatment and other therapeutic areas. For instance:

  • Breast Cancer Research : Analogous compounds have been evaluated for their efficacy against breast cancer cells in vitro and in vivo models. These studies emphasize the importance of structural modifications in enhancing anticancer activity .

Toxicological Assessment

Toxicity assessments using animal models (e.g., zebrafish and mice) are essential for evaluating the safety profile of new drug candidates. Although specific toxicity data for this compound is not yet available, general findings suggest that structurally related compounds exhibit low toxicity at therapeutic doses . Future research should focus on comprehensive toxicological evaluations to ensure safety.

Properties

IUPAC Name

2-[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BF2O5/c1-20(2)21(3,4)29-22(28-20)18-16(23)7-8-17(19(18)24)27-12-13-9-14(25-5)11-15(10-13)26-6/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTMYDSNROXZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC(=CC(=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BF2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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